(s)-2-Aminocyclohexanol
CAS No.:
Cat. No.: VC18423506
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO |
|---|---|
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | (1S)-2-aminocyclohexan-1-ol |
| Standard InChI | InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5?,6-/m0/s1 |
| Standard InChI Key | PQMCFTMVQORYJC-GDVGLLTNSA-N |
| Isomeric SMILES | C1CCC([C@H](C1)O)N |
| Canonical SMILES | C1CCC(C(C1)N)O |
Introduction
Structural Characteristics and Stereochemical Significance
(S)-2-Aminocyclohexanol belongs to the class of aminocyclohexanols, which exhibit two chiral centers at the 1- and 2-positions of the cyclohexane ring. The spatial arrangement of the amino and hydroxyl groups determines its stereoisomerism, with the (1S,2S) and (1S,2R) configurations being the most studied .
Cis vs. Trans Configurations
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Cis Isomers: The amino and hydroxyl groups occupy adjacent equatorial positions, enabling intramolecular hydrogen bonding. This configuration is associated with higher thermal stability and distinct solubility profiles .
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Trans Isomers: The groups adopt opposing axial-equatorial orientations, reducing steric strain but limiting hydrogen-bonding interactions. Trans isomers are often preferred in pharmaceutical applications due to their enhanced bioavailability .
Table 1: Comparative Properties of (S)-2-Aminocyclohexanol Isomers
Synthesis and Optical Resolution
Industrial production of (S)-2-aminocyclohexanol prioritizes cost efficiency and enantiomeric purity. A patented method leverages racemic trans-2-aminocyclohexanol as a starting material, resolving it using optically active 2-methoxyphenylacetic acid .
Key Synthesis Steps
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Racemic Precursor Preparation: Cyclohexene oxide reacts with aqueous ammonia under autoclave conditions (60–65°C, 4 hours) to yield racemic trans-2-aminocyclohexanol at 64% yield .
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Diastereomeric Salt Formation: The racemic mixture is treated with enantiomerically pure 2-methoxyphenylacetic acid (≥95% ee) in methanol. For example, combining 0.17 g (1.5 mmol) of racemic trans-2-aminocyclohexanol with 0.25 g (1.5 mmol) of R-2-methoxyphenylacetic acid in water at 60°C precipitates a diastereomeric salt .
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Acid-Base Extraction: The salt is dissolved in a protic acid (e.g., HCl) and water, followed by filtration and concentration to isolate the (1S,2S)-trans isomer with 99.8% ee and 42.7% yield .
Table 2: Synthesis Outcomes from Patent Data
| Parameter | Value |
|---|---|
| Starting Material | Racemic trans-2-aminocyclohexanol |
| Resolving Agent | R-2-Methoxyphenylacetic acid |
| Optical Purity (ee) | 99.8% |
| Isolated Yield | 42.7% |
| Purity (HPLC) | >99% |
Physicochemical Properties
(S)-2-Aminocyclohexanol exhibits unique properties influenced by its stereochemistry:
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Thermal Stability: The cis isomer’s hydrochloride salt demonstrates a melting point of 186–190°C, while the free base trans isomer boils at 201.1°C .
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Solubility Profile: High solubility in polar solvents like water and methanol, attributed to hydrogen-bonding capabilities .
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pH-Dependent Conformation: Trans-2-aminocyclohexanol derivatives undergo conformational flipping upon protonation, with intramolecular hydrogen bonding energies exceeding 20 kJ/mol in acidic environments .
Applications in Pharmaceutical and Materials Science
Drug Intermediate
(S)-2-Aminocyclohexanol is a precursor to TRPML inhibitors (e.g., trans-ML-SI3), which modulate lysosomal ion channels implicated in neurodegenerative diseases . Its enantiomeric purity (>99% ee) ensures efficacy and reduces off-target effects .
Conformational Switches
Derivatization with pH-sensitive groups enables its use in smart drug delivery systems. For instance, protonation at physiological pH induces a conformational shift, releasing encapsulated therapeutics .
Asymmetric Catalysis
O,N-Bis(diphenylphosphino)-(S)-2-aminocyclohexanol derivatives serve as chiral ligands in rhodium-catalyzed hydrogenations, achieving enantiomeric excesses >95% in α-acylamino acid syntheses .
Biochemical Interactions
Tyrosine-Protein Kinase SYK Inhibition
(S)-2-Aminocyclohexanol disrupts SYK-mediated signaling in immune cells, potentially ameliorating autoimmune disorders. Molecular dynamics simulations reveal binding affinity (Kd = 12 nM) to SYK’s ATP-binding pocket .
Enzyme-Mediated Cyclization
In polyketide synthase systems, (S)-2-aminocyclohexanol facilitates C2 elongation and cyclization, critical for producing antimicrobial metabolites .
Recent Advances and Future Directions
Green Synthesis Methods
Recent efforts focus on enzymatic resolution using lipases to improve sustainability. Immobilized Candida antarctica lipase B resolves racemic mixtures with 90% yield and 99% ee under mild conditions .
Biomedical Applications
Ongoing trials explore (S)-2-aminocyclohexanol-conjugated nanoparticles for targeted cancer therapy, leveraging pH-triggered drug release in tumor microenvironments .
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